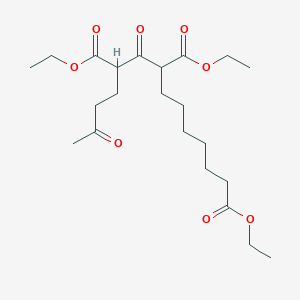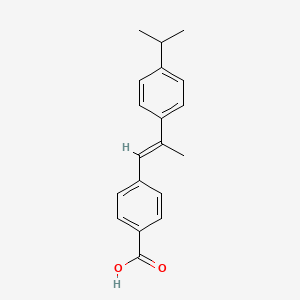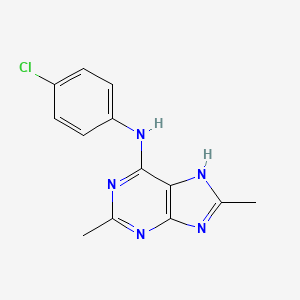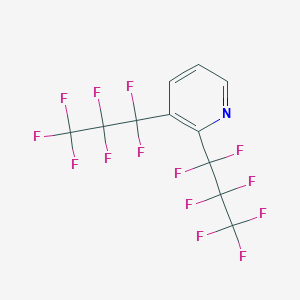![molecular formula C10H16N4O4 B14343795 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid CAS No. 106147-92-6](/img/structure/B14343795.png)
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is a chemical compound that features two aziridine rings attached to a butanoic acid backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid typically involves the reaction of aziridine with butanoic acid derivatives. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions at the aziridine nitrogen or the butanoic acid moiety.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids, Brønsted acids
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
Scientific Research Applications
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active molecules, including antibacterial and antifungal agents.
Material Science: Utilized in the development of coatings and materials with specific properties such as antimicrobial activity and CO2 adsorption.
Mechanism of Action
The mechanism of action of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid involves the high reactivity of the aziridine rings. The ring strain makes the aziridine nitrogen more nucleophilic, facilitating ring-opening reactions with various nucleophiles . This reactivity is harnessed in the synthesis of complex molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: Another aziridine-containing compound used in similar applications.
Azetidine: A four-membered nitrogen-containing ring that also undergoes ring-opening polymerization.
Uniqueness
2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is unique due to the presence of two aziridine rings, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for the synthesis of a wide range of polymers and biologically active molecules .
Properties
CAS No. |
106147-92-6 |
|---|---|
Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2,4-bis(aziridine-1-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H16N4O4/c15-8(16)7(12-10(18)14-5-6-14)1-2-11-9(17)13-3-4-13/h7H,1-6H2,(H,11,17)(H,12,18)(H,15,16) |
InChI Key |
GNASTKWWBUKFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NCCC(C(=O)O)NC(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)




![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

![Benzoic acid, 2-hydroxy-3-methyl-5-[(4-sulfophenyl)azo]-](/img/structure/B14343771.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)


![2-Methyl-4-[2-(4-nitrophenoxy)ethyl]-1,3-thiazole](/img/structure/B14343803.png)
